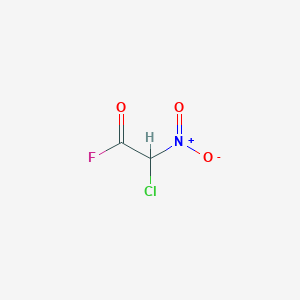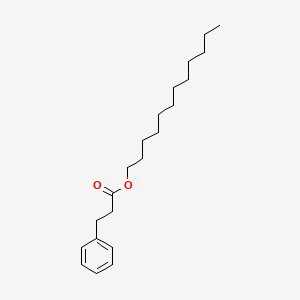
Dodecyl 3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 3-phenylpropanoate: is an ester compound formed from the reaction between dodecanol and 3-phenylpropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodecyl 3-phenylpropanoate can be synthesized through the esterification of dodecanol with 3-phenylpropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid-functionalized resins, can also be employed to facilitate the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions: Dodecyl 3-phenylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanol and 3-phenylpropanoic acid.
Oxidation: The ester can undergo oxidation reactions, particularly at the benzylic position of the phenyl group, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines under appropriate conditions.
Major Products Formed:
Hydrolysis: Dodecanol and 3-phenylpropanoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dodecyl 3-phenylpropanoate is used as an intermediate in organic synthesis, particularly in the preparation of other ester compounds and in the study of esterification reactions.
Biology: In biological research, this compound can be used to study the effects of esters on biological systems, including their metabolism and interactions with enzymes.
Medicine: While not a common pharmaceutical compound, this compound can be used in the formulation of certain drug delivery systems due to its lipophilic nature.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing .
Wirkmechanismus
The mechanism of action of dodecyl 3-phenylpropanoate involves its interaction with biological membranes due to its lipophilic nature. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can undergo hydrolysis by esterases, releasing dodecanol and 3-phenylpropanoic acid, which can further interact with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Phenylpropanoic acid: A carboxylic acid with similar structural features but lacks the dodecyl ester group.
Dodecyl acetate: An ester with a similar dodecyl chain but different acyl group.
Benzyl acetate: An ester with a similar aromatic group but different alkyl chain.
Uniqueness: Dodecyl 3-phenylpropanoate is unique due to its combination of a long dodecyl chain and a phenylpropanoate group, providing both hydrophobic and aromatic characteristics. This dual nature makes it versatile in various applications, from organic synthesis to industrial uses .
Eigenschaften
CAS-Nummer |
112715-88-5 |
|---|---|
Molekularformel |
C21H34O2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
dodecyl 3-phenylpropanoate |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-14-19-23-21(22)18-17-20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,17-19H2,1H3 |
InChI-Schlüssel |
ZOKHYZTWHSXALP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


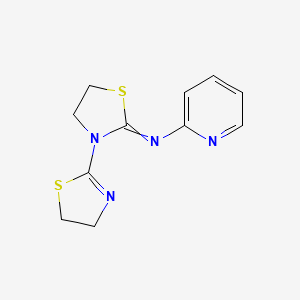
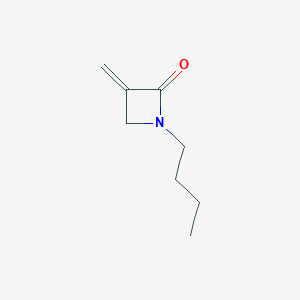

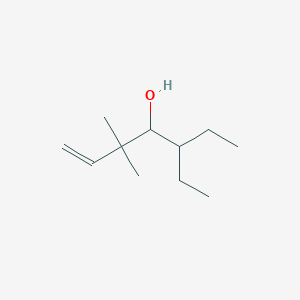
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
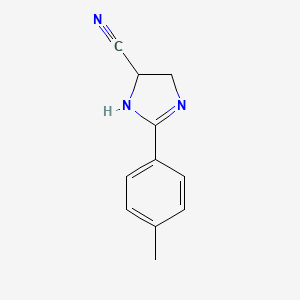
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
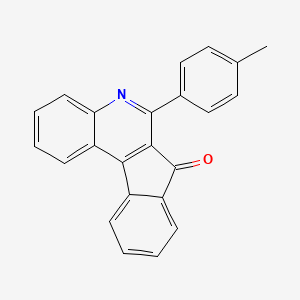
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)
![hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane](/img/structure/B14296651.png)
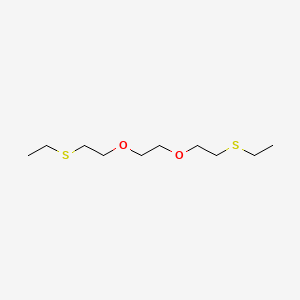
![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)
